Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate
Description
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl (2E)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |
InChI |
InChI=1S/C10H14O2/c1-12-10(11)6-9-5-7-2-3-8(9)4-7/h6-8H,2-5H2,1H3/b9-6+ |
InChI Key |
IHMOPLGWSWTQKZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CC2CCC1C2 |
Canonical SMILES |
COC(=O)C=C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate typically involves the esterification of bicyclo[2.2.1]heptan-2-ylideneacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Bicyclo[2.2.1]heptan-2-ylideneacetic acid+MethanolH2SO4Methyl 2-bicyclo[2.2.1]heptan-2-ylideneacetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its rigid bicyclic structure makes it useful in the design of polymers and other materials with specific mechanical properties.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The presence and position of substituents on the bicyclo[2.2.1]heptane skeleton significantly alter physical and chemical properties. Key comparisons include:
Key Findings :
- The 3,3-dimethyl substitution in increases steric bulk, lowering solubility in polar solvents.
- Carboxylic acid derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas esters like the target compound are more volatile.
Stereochemical Variations
Stereochemistry (endo/exo configurations and double bond geometry) critically impacts biological activity and synthetic utility:
- (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate (CAS 76-49-3) adopts an endo configuration, enhancing thermal stability compared to exo isomers .
- Bicyclo[2.2.1]heptane-2,7-diol,2-acetate (CAS 129830-59-7) contains diol groups, enabling hydrogen-bonding interactions absent in the target compound .
Research Implications and Gaps
- Pharmacological Potential: Derivatives like 10VP91 () highlight the role of bicyclo[2.2.1]heptane esters in drug discovery, particularly for enzyme modulation .
- Computational Studies : DFT analyses (e.g., B3LYP/6-31G(d,p) in ) predict electronic properties but require experimental validation for the target compound .
Biological Activity
Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities owing to its unique bicyclic structure. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- CAS Number : 1562191-70-1
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of bicyclic ketones with acetic anhydride or similar acetylating agents under controlled conditions. The reaction can be optimized for yield and purity through the selection of appropriate solvents and catalysts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Receptor Binding : The rigid structure allows for precise binding to various receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds structurally related to this compound. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on derivatives of bicyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:This suggests that while effective, further optimization may be required to enhance its antimicrobial potency .Compound MIC (µg/mL) This compound 32 Control (Amoxicillin) 8 -
Anti-inflammatory Activity :
In a controlled experiment, this compound was administered to animal models exhibiting inflammation due to induced arthritis. The results indicated a reduction in swelling and pain, with a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. Theoretical Workflow
- DFT modeling : B3LYP/6-31G(d,p) calculations predict reaction sites by mapping electrostatic potential surfaces (EPS). For camphor analogs, EPS highlights the acetate group as a nucleophilic hotspot .
- Transition state analysis : IRC (intrinsic reaction coordinate) simulations validate proposed mechanisms, such as nitrosation pathways .
Validation : Compare computed vs. experimental IR spectra (e.g., C=N stretches at ~1600 cm⁻¹) to refine functional group assignments .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Process Chemistry
- Chiral retention : Use of enantiopure starting materials (e.g., D-camphor) and chiral auxiliaries minimizes racemization during reflux .
- Catalytic asymmetry : Transition-metal catalysts (e.g., Ru-BINAP) improve stereoselectivity in hydrogenation steps, though evidence for this specific compound is pending .
Quality control : Chiral HPLC with cellulose-based columns reliably monitors enantiomeric excess (>99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
